Hymenialdisine - 82005-12-7

Hymenialdisine

Catalog Number: EVT-254090
CAS Number: 82005-12-7
Molecular Formula: C11H10BrN5O2
Molecular Weight: 324.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hymenialdisine, also known as 10Z-Hymenialdisine, is a bromopyrrole alkaloid originally isolated from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa []. It is characterized by a unique pyrrolo[2,3-c]azepin-8-one ring system bonded to a glycocyamidine ring [].

Hymenialdisine has garnered significant interest in scientific research due to its potent inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase Kinase-1 (MEK1), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1) []. This broad spectrum of activity has led to investigations into its potential therapeutic applications for various diseases, including cancer, Alzheimer's disease, and osteoarthritis.

Debromohymenialdisine

    Compound Description: Debromohymenialdisine is a marine alkaloid closely related to hymenialdisine, differing only in the absence of the bromine atom on the pyrrole ring. It exhibits a similar biological activity profile, including inhibition of cyclin-dependent kinases (CDKs), mitogen-activated protein kinase kinase-1 (MEK-1), and glycogen synthase kinase 3β (GSK3β). [, , , , , ]

    Relevance: Debromohymenialdisine is frequently studied alongside hymenialdisine, often being co-isolated from the same marine sponge sources. While it generally exhibits weaker potency than hymenialdisine, its similar structure and activity make it a valuable compound for studying structure-activity relationships and exploring potential therapeutic applications. [, , , , ]

10Z-Hymenialdisine

    Compound Description: 10Z-Hymenialdisine is a geometric isomer of hymenialdisine, specifically at the double bond in the seven-membered azepine ring. This isomer exhibits potent anti-angiogenic effects by suppressing NF-κB activity and downstream angiogenic factors like VEGF and IL-8 in pancreatic cancer cell lines. []

    Relevance: Comparing 10Z-Hymenialdisine to hymenialdisine highlights the importance of stereochemistry in biological activity. Despite their structural similarity, the different spatial arrangement in 10Z-Hymenialdisine leads to specific anti-angiogenic properties, suggesting potential therapeutic applications distinct from hymenialdisine. []

3-Bromo-hymenialdisine

    Compound Description: This hymenialdisine analog possesses an additional bromine atom at the 3-position of the pyrrole ring. It demonstrates moderate cytotoxicity against mouse lymphoma cells (L5178y) but is less potent than hymenialdisine and debromohymenialdisine. []

    Relevance: The presence of an additional bromine atom in 3-bromo-hymenialdisine compared to hymenialdisine significantly impacts its biological activity. This structural modification results in decreased potency against certain cancer cell lines, providing valuable insights into the structure-activity relationships within this class of compounds. []

Z-3-Bromohymenialdisine

    Compound Description: This hymenialdisine analog is characterized by a bromine atom at the 3-position of the pyrrole ring and a Z configuration at the double bond within the seven-membered azepine ring. It exhibits moderate activity against various protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta. It also demonstrates potent cytotoxic activity against the L5178Y cell line. []

Aldisine

    Compound Description: Aldisine is a structural component of hymenialdisine, lacking the glycocyamidine ring system. It exhibits minimal inhibitory effects on interleukin-1β-stimulated prostaglandin E2 formation, unlike hymenialdisine, suggesting the importance of the glycocyamidine moiety for this activity. []

    Relevance: Aldisine serves as a valuable tool for understanding the structure-activity relationships of hymenialdisine. Its lack of activity in specific assays compared to hymenialdisine highlights the crucial role of the glycocyamidine ring in conferring certain biological activities. [, ]

2-Bromoaldisine

    Compound Description: This brominated analog of aldisine exhibits potent anti-viral activity. In particular, it shows significant activity against Viral Protein R (Vpr) in TREx-HeLa-Vpr cells at an effective dose of 10 μM. []

    Relevance: Although 2-bromoaldisine shares structural similarities with hymenialdisine, its distinct antiviral activity against Vpr sets it apart. This highlights the diverse biological activities within this class of compounds and their potential applications beyond kinase inhibition. []

Z-Spongiacidin D

    Compound Description: This marine alkaloid shares the pyrrolo[2,3-c]azepin-8-one core structure with hymenialdisine but possesses a different substituent on the azepine ring. Z-Spongiacidin D exhibits moderate activity against a panel of protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta. []

    Relevance: The structural similarity and overlapping kinase inhibitory profile of Z-Spongiacidin D with hymenialdisine reinforce the significance of the pyrrolo[2,3-c]azepin-8-one core structure for their biological activity. Investigating variations in the substituents on this core can reveal essential features for specific kinase inhibition profiles. []

(+/-)-Ageliferin

    Compound Description: (±)-Ageliferin, a brominated pyrrole alkaloid structurally related to hymenialdisine, is often found in similar marine sponge sources. This compound displays moderate cytotoxic activity against the HCT116 cell line. []

    Relevance: While (±)-Ageliferin's structure shares similarities with hymenialdisine, its cytotoxic profile against a different cancer cell line suggests subtle variations in their mechanisms of action and potential therapeutic applications. Studying these differences can provide valuable insights for targeted drug development. []

Axinohydantoin

    Compound Description: Axinohydantoin is a marine natural product structurally similar to hymenialdisine, with a hydantoin ring replacing the glycocyamidine moiety. It exhibits cytotoxic and antineoplastic activity. []

    Relevance: Axinohydantoin's structural similarity and overlapping biological activities with hymenialdisine highlight the significance of the core pyrrolo[2,3-c]azepin-8-one scaffold in conferring these properties. This suggests that modifications to the peripheral ring systems can be explored to fine-tune the pharmacological profile. []

Z-Axinohydantoin and Debromo-Z-Axinohydantoin

    Compound Description: These compounds are structurally related to hymenialdisine and axinohydantoin, featuring a hydantoin ring instead of the glycocyamidine moiety. Z-Axinohydantoin and Debromo-Z-Axinohydantoin act as inhibitors of protein kinase C (PKC), with IC50 values of 9.0 and 22 μM, respectively. []

    Relevance: Comparing Z-Axinohydantoin and Debromo-Z-Axinohydantoin with hymenialdisine emphasizes the impact of the peripheral ring system on biological activity. While hymenialdisine also inhibits PKC, these analogs exhibit selectivity for this kinase, suggesting a potential for developing more targeted therapeutic agents. []

Kenpaullone

    Compound Description: Kenpaullone is a synthetic CDK inhibitor structurally distinct from hymenialdisine but shares its biological target. It is known to inhibit various CDKs, including CDK2, and also demonstrates activity against checkpoint kinase 2 (Chk2). [, ]

    Relevance: Although structurally different, Kenpaullone serves as a valuable reference point when studying hymenialdisine's mechanism of action and therapeutic potential. The shared CDK inhibitory activity highlights a common target for both compounds, suggesting possible convergence on similar signaling pathways despite different chemical structures. [, ]

Indirubin

    Compound Description: Indirubin, a natural compound with a distinct structure from hymenialdisine, also exhibits inhibitory activity against CDKs. []

    Relevance: Like kenpaullone, indirubin serves as another example of a structurally distinct CDK inhibitor. Comparing its activity profile with hymenialdisine can offer insights into potential shared or divergent downstream effects and guide the development of novel therapeutic strategies targeting CDKs. []

Synthesis Analysis

Technical Details

  • Key Steps: The synthesis often includes cyclization reactions that form the core structure, followed by functional group modifications to optimize the compound's activity.
  • Yield Optimization: Efforts have focused on improving yields and reducing the number of synthetic steps to make the process more efficient.
Molecular Structure Analysis

Hymenialdisine's molecular structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂
  • Molecular Weight: 218.31 g/mol

The structure features a unique pyrrolo[2,3-c]azepine core that is essential for its interaction with kinase targets. The specific arrangement of nitrogen and carbon atoms contributes to its biological properties .

Structural Data

  • 3D Conformation: The three-dimensional conformation of hymenialdisine allows for effective binding to kinase active sites.
  • Functional Groups: The presence of various functional groups can be modified to enhance binding affinity and selectivity towards specific kinases.
Chemical Reactions Analysis

Hymenialdisine participates in various chemical reactions that are integral to its function as a kinase inhibitor. These reactions primarily involve interactions with ATP-binding sites on kinases, leading to inhibition of their activity.

Technical Details

  • Inhibition Mechanism: Hymenialdisine competes with ATP for binding at the active site of kinases, effectively blocking their phosphorylation activities.
  • Reactivity with Kinases: The compound shows nanomolar activity against several kinases, indicating high potency in inhibiting their functions .
Mechanism of Action

The mechanism of action of hymenialdisine involves its ability to inhibit specific kinases that play critical roles in cell signaling pathways. By binding to these enzymes, hymenialdisine disrupts normal cellular processes such as cell cycle progression and apoptosis.

Process and Data

  • Target Kinases: Key targets include CDKs, Mek1, GSK3β, and CK1. Inhibition of these kinases leads to altered cellular responses.
  • Biological Impact: The inhibition results in reduced cell proliferation and may induce apoptosis in certain cancer cell lines .
Physical and Chemical Properties Analysis

Hymenialdisine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Hymenialdisine has significant applications in scientific research, particularly in drug discovery and development.

Scientific Uses

  • Cancer Research: Its potent kinase inhibition properties make it a candidate for developing anticancer therapies targeting specific signaling pathways.
  • Biochemical Studies: Used in studies to elucidate kinase functions and their roles in various diseases .
  • Analogs Development: Ongoing research focuses on synthesizing analogs with improved efficacy and selectivity for therapeutic applications .
Introduction to Hymenialdisine as a Marine-Derived Bioactive Alkaloid

Ecological Origins and Biosynthesis in Marine Sponges

Hymenialdisine (HMD) is a brominated pyrrole alkaloid primarily isolated from marine sponges of the genera Axinella and Hymeniacidon. Ecological studies reveal that HMD serves as a chemical defense metabolite against predation and biofouling in these sessile organisms. The sponge Axinella sp. concentrates HMD and its debrominated analog (debromohymenialdisine, DBH) in specialized spherulous cells (also known as spherulocytes), where these compounds account for up to 10.9% and 6.1% of cellular dry weight, respectively [2]. This cellular compartmentalization suggests a dedicated biosynthetic and storage mechanism within sponge tissues.

The biosynthesis of HMD follows the pyrrole-2-aminoimidazole (P-2-AI) pathway characteristic of marine sponge alkaloids. This pathway begins with condensation of amino acid precursors (predominantly ornithine and proline) to form the core pyrrole ring, followed by sequential bromination and oxidative ring expansion to form the distinctive 7-membered azepine ring fused to the pyrrole-imidazole system. The final structure features a reactive guanidinium moiety essential for its kinase inhibitory activity [1] [6].

Historical Context of Discovery and Structural Classification

Hymenialdisine was first isolated and characterized in 1983 from the Okinawan marine sponge Hymeniacidon aldis. Researchers identified it as one of three peptide-like yellow compounds containing a guanidine moiety, with its structure confirmed through X-ray crystallographic analysis [6]. The compound's systematic name is (2Z)-2-(6-bromo-1H-pyrrolo[2,3-c]azepin-3(2H,5H)-ylidene)-1H-pyrrole-3-carboximidamide, reflecting its unique pyrrolo[2,3-c]azepine skeleton [1].

Structurally, HMD belongs to the oroidin alkaloid family, characterized by a pyrrole-amidine unit connected to an aminoimidazole or aminopyrrole system. Its significance lies in the fused diazepine core which creates a planar, rigid structure that mimics the purine ring of ATP, enabling competitive binding to the ATP pockets of kinases. The natural product exists in equilibrium between E and Z isomers around the exocyclic double bond, with the Z-configuration predominating in biological contexts [4] [7].

Significance in Marine Natural Product Pharmacology

HMD represents a paradigmatic example of marine-derived chemical scaffolds with diverse pharmacological activities. It exhibits nanomolar to micromolar potency against multiple kinase targets, making it a valuable lead compound for drug development. The compound's significance is amplified by its balanced polypharmacology – the ability to modulate multiple therapeutic targets simultaneously – which is increasingly recognized as advantageous for complex diseases like cancer, neurodegeneration, and osteoporosis [1] [3].

Compared to terrestrial natural products, HMD demonstrates remarkable kinase inhibition breadth while maintaining selectivity within specific kinase families. This target promiscuity stems from its ability to form multiple hydrogen bonds with conserved kinase hinge regions while exploiting hydrophobic pockets adjacent to the ATP-binding site. The table below summarizes HMD's inhibitory profile against key kinase targets:

Table 1: Kinase Inhibition Profile of Hymenialdisine

Kinase TargetIC₅₀ ValueBiological Significance
CDK1/Cyclin B22 nMCell cycle regulation
CDK2/Cyclin E40 nMCell cycle progression
GSK3β10 nMGlycogen metabolism, neurodegeneration
CK1~1 µMWnt signaling regulation
Chk1~1 µMDNA damage response
Mek135 nMMAPK signaling pathway

[1] [9]

Properties

CAS Number

82005-12-7

Product Name

Hymenialdisine

IUPAC Name

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Synonyms

Alternative Name: SK&F 108752

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.